

Valylhistidine: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Valylhistidine

Cat. No.: B150414

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valylhistidine (Val-His) is a dipeptide composed of the amino acids L-valine and L-histidine. As a product of protein metabolism, it is found in various biological systems and has been identified in certain food sources.[1] The unique structural combination of a hydrophobic amino acid (valine) and an amino acid with a versatile imidazole side chain (histidine) suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological characteristics of **Valylhistidine**. It also includes detailed experimental protocols relevant to its synthesis and characterization, aiming to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties.[2][3]

Valylhistidine is structurally defined by a peptide bond between the carboxyl group of valine and the amino group of histidine. The presence of the imidazole ring from the histidine residue and the isopropyl group from the valine residue are key determinants of its chemical behavior.

Table 1: Physicochemical Properties of **Valylhistidine**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₈ N ₄ O ₃	[PubChem]
Molecular Weight	254.29 g/mol	[PubChem]
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid	[PubChem]
Canonical SMILES	<chem>CC(C)C(C(=O)NC(CC1=CN=C(N1)C(=O)O)N</chem>	[HMDB]
CAS Number	13589-07-6	[MedchemExpress]
logP (octanol-water partition coefficient)	-2.5 (Predicted)	[HMDB]
Water Solubility	Predicted to be high	[HMDB]
pKa (most acidic)	~3.5 (Predicted, carboxylic acid)	[HMDB]
pKa (most basic)	~8.5 (Predicted, α-amino group)	[HMDB]

Biological Activities and Potential Applications

While extensive research on the specific biological activities of **Valylhistidine** is limited, the known functions of histidine-containing dipeptides provide a basis for potential applications.

Metal Ion Chelation and Antioxidant Potential

The imidazole ring of the histidine residue in **Valylhistidine** is known to be an effective chelator of metal ions.[2] This property is significant as transition metals can catalyze the formation of reactive oxygen species (ROS). By sequestering these ions, **Valylhistidine** may indirectly exert antioxidant effects. While direct quantitative data on the antioxidant capacity of **Valylhistidine**, such as IC50 values from standard assays, are not readily available in the literature, the general antioxidant properties of histidine-containing dipeptides are well-documented.[2]

Superoxide Dismutase (SOD) Mimicry

There has been interest in the potential for **Valylhistidine**, in complex with copper (II) ions, to act as a mimic of the enzyme superoxide dismutase (SOD), which plays a crucial role in mitigating oxidative stress. However, studies have shown that while the **Valylhistidine**-Cu(II) complex can be formed, it does not exhibit SOD activity.[3]

Potential Enzyme Inhibition

Dipeptides are widely investigated as potential inhibitors of various enzymes. Given its structure, **Valylhistidine** could be explored for its inhibitory activity against enzymes such as:

- Angiotensin-Converting Enzyme (ACE): Many bioactive peptides are known to inhibit ACE, a key enzyme in blood pressure regulation.[4]
- Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitors are a class of drugs used in the management of type 2 diabetes.[5][6]

Currently, there is no specific data confirming **Valylhistidine** as an inhibitor of these or other enzymes.

Signaling Pathways

Direct involvement of **Valylhistidine** in specific signaling pathways such as the MAPK or NF-κB pathways has not been reported in the scientific literature.[7][8][9][10][11][12][13] Further research is required to investigate the potential modulatory effects of this dipeptide on intracellular signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **Valylhistidine**, based on established principles of peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) of Valylhistidine

This protocol describes a standard manual procedure for the synthesis of Val-His using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[1][14][15][16]

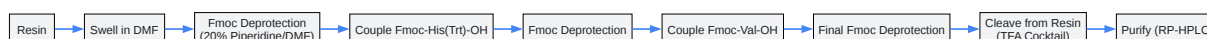
Materials:

- Fmoc-His(Trt)-OH (Trityl-protected Histidine)
- Fmoc-Val-OH
- Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid)
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- 20% Piperidine in Dimethylformamide (DMF)
- Dichloromethane (DCM)
- DMF
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- First Amino Acid Coupling (Histidine):
 - In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents), DIC (3 eq.), and HOBt (3 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 2 hours at room temperature.

- Wash the resin with DMF and DCM.
- Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled histidine.
- Second Amino Acid Coupling (Valine):
 - Activate Fmoc-Val-OH using the same procedure as in step 3.
 - Couple the activated valine to the deprotected histidine on the resin.
 - Wash the resin thoroughly.
- Final Fmoc Deprotection: Repeat step 2.
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry under a stream of nitrogen.
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to collect the peptide pellet.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).



[Click to download full resolution via product page](#)

Caption: Solid-Phase Peptide Synthesis Workflow for **Valylhistidine**.

Solution-Phase Peptide Synthesis of Valylhistidine

This method involves the coupling of protected amino acids in a solvent, followed by purification at each step.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

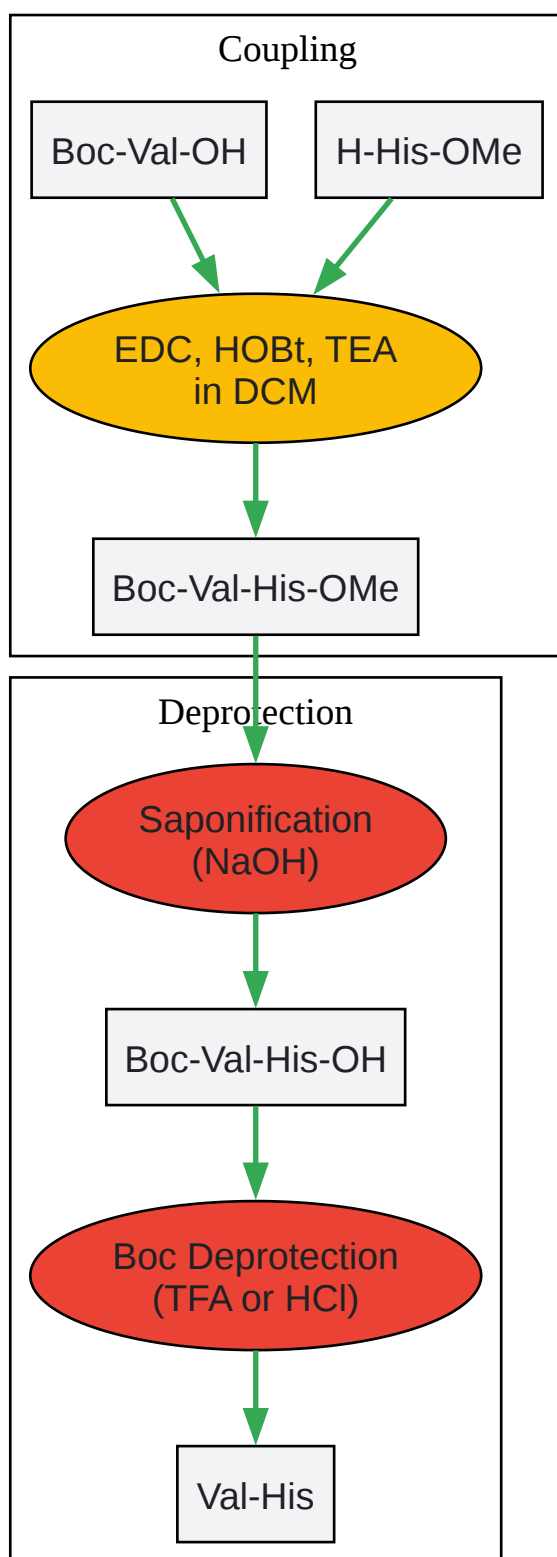
Materials:

- Boc-Val-OH (tert-butyloxycarbonyl-protected Valine)
- H-His-OMe·HCl (Histidine methyl ester hydrochloride)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Dimethylformamide (DMF)
- 1 M HCl
- Saturated NaHCO₃ solution
- Brine
- Anhydrous MgSO₄ or Na₂SO₄
- 4 M HCl in Dioxane or Trifluoroacetic acid (TFA) for Boc deprotection
- 1 M NaOH for saponification

Procedure:

- Coupling:
 - Dissolve Boc-Val-OH (1 eq.), H-His-OMe·HCl (1 eq.), and HOBt (1.1 eq.) in DCM.
 - Cool the mixture to 0 °C and add TEA (1 eq.) to neutralize the hydrochloride salt.

- Add EDC·HCl (1.1 eq.) and stir the reaction at 0 °C for 30 minutes, then at room temperature overnight.
- Work-up and Purification:
 - Dilute the reaction mixture with DCM.
 - Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the resulting Boc-Val-His-OMe by flash column chromatography.
- Saponification (to remove methyl ester):
 - Dissolve the protected dipeptide in a mixture of methanol and water.
 - Add 1 M NaOH and stir until the reaction is complete (monitored by TLC).
 - Acidify the mixture with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate).
 - Dry and concentrate to obtain Boc-Val-His-OH.
- Boc Deprotection:
 - Dissolve Boc-Val-His-OH in 4 M HCl in dioxane or neat TFA.
 - Stir for 1-2 hours at room temperature.
 - Remove the solvent under reduced pressure to yield Val-His as the hydrochloride or trifluoroacetate salt.



[Click to download full resolution via product page](#)

Caption: Solution-Phase Synthesis of **Valylhistidine**.

Characterization of Valylhistidine

Nuclear Magnetic Resonance (NMR) Spectroscopy:[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- ^1H NMR: Provides information on the number and chemical environment of protons. Key signals include the α -protons of valine and histidine, the side chain protons of both residues (including the distinct imidazole protons), and the amide proton.
- ^{13}C NMR: Shows the signals for all carbon atoms in the molecule, confirming the carbon skeleton.
- 2D NMR (COSY, HSQC): Used to assign proton and carbon signals and confirm the connectivity of the amino acid residues.

Mass Spectrometry (MS):[\[25\]](#)[\[26\]](#)[\[27\]](#)

- Electrospray Ionization (ESI-MS): Used to determine the accurate molecular weight of the dipeptide.
- Tandem Mass Spectrometry (MS/MS): Provides fragmentation data that confirms the amino acid sequence (Val-His vs. His-Val).

Conclusion

Valylhistidine is a dipeptide with a well-defined chemical structure and physicochemical properties that suggest potential for biological activity, particularly in metal ion chelation. While direct evidence for its role in specific signaling pathways or as a potent enzyme inhibitor is currently lacking, the established methodologies for peptide synthesis and characterization provide a clear path for further investigation. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic and biological potential of **Valylhistidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. NF- κ B Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteiny Amide Inhibitors | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. A new negative feedback mechanism for MAPK pathway inactivation through Srk1 MAPKAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]
- 24. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. L-valyl-L-histidine | C₁₁H₁₈N₄O₃ | CID 7408625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Identification of histidine phosphorylations in proteins using mass spectrometry and affinity-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Valylhistidine: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150414#valylhistidine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com